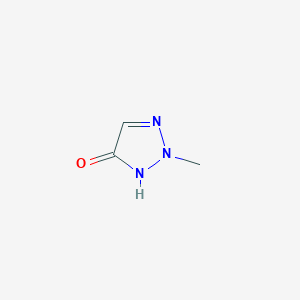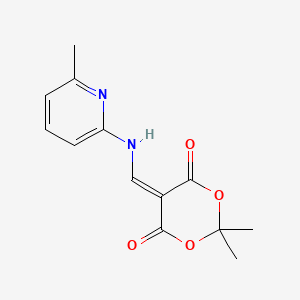
2-(4-Phenoxyphenyl)piperidine hydrochloride
Overview
Description
2-(4-Phenoxyphenyl)piperidine hydrochloride, also known as PP-HCl, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its diverse range of applications.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)piperidine hydrochloride is not fully understood. However, it has been reported that 2-(4-Phenoxyphenyl)piperidine hydrochloride acts as a dopamine D2 receptor antagonist. This means that it blocks the binding of dopamine to the D2 receptor, which results in a decrease in dopamine neurotransmission. This mechanism of action has been implicated in the treatment of various disorders, such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
2-(4-Phenoxyphenyl)piperidine hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-Phenoxyphenyl)piperidine hydrochloride has been shown to decrease dopamine neurotransmission, which results in a decrease in locomotor activity. 2-(4-Phenoxyphenyl)piperidine hydrochloride has also been shown to increase prolactin secretion, which is consistent with its dopamine D2 receptor antagonism. Furthermore, 2-(4-Phenoxyphenyl)piperidine hydrochloride has been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Phenoxyphenyl)piperidine hydrochloride in lab experiments is its high purity and stability. 2-(4-Phenoxyphenyl)piperidine hydrochloride is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, one of the limitations of using 2-(4-Phenoxyphenyl)piperidine hydrochloride is its limited solubility in water, which can make it difficult to use in aqueous solutions. 2-(4-Phenoxyphenyl)piperidine hydrochloride is also relatively expensive compared to other piperidine derivatives.
Future Directions
There are several future directions for the use of 2-(4-Phenoxyphenyl)piperidine hydrochloride in scientific research. One direction is the development of new compounds based on 2-(4-Phenoxyphenyl)piperidine hydrochloride for the treatment of various disorders, such as schizophrenia and Parkinson's disease. Another direction is the development of new radiolabeled compounds for PET imaging studies. Furthermore, the mechanism of action of 2-(4-Phenoxyphenyl)piperidine hydrochloride could be further elucidated to better understand its effects on dopamine neurotransmission. Finally, the synthesis of 2-(4-Phenoxyphenyl)piperidine hydrochloride could be optimized to increase its yield and reduce its cost.
Scientific Research Applications
2-(4-Phenoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as antipsychotic drugs and analgesics. 2-(4-Phenoxyphenyl)piperidine hydrochloride has also been used as a ligand for the development of selective dopamine D2 receptor antagonists. Furthermore, 2-(4-Phenoxyphenyl)piperidine hydrochloride has been used as a precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies.
properties
IUPAC Name |
2-(4-phenoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNOQPYFFDKKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B3406169.png)










![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B3406249.png)